molecular formula C12H17NO2 B1618696 ethyl 2-cyano-2-cycloheptylidenacetate CAS No. 7402-61-1

ethyl 2-cyano-2-cycloheptylidenacetate

Cat. No.: B1618696
CAS No.: 7402-61-1
M. Wt: 207.27 g/mol
InChI Key: XMMYBDCCASIJST-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-cycloheptylidenacetate is an organic compound with the molecular formula C12H17NO2. It is a derivative of ethyl cyanoacetate and cycloheptanone. This compound is known for its unique structure, which includes a cyano group and a cycloheptylidene moiety, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-cycloheptylidenacetate can be synthesized through the reaction of ethyl cyanoacetate with cycloheptanone. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-cycloheptylidenacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-2-cycloheptylidenacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-cycloheptylidenacetate involves its reactivity at the cyano and ester groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-2-cycloheptylidenacetate is unique due to its larger cycloheptylidene ring, which imparts different steric and electronic properties compared to its smaller analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .

Properties

CAS No.

7402-61-1

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-cyano-2-cycloheptylideneacetate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)11(9-13)10-7-5-3-4-6-8-10/h2-8H2,1H3

InChI Key

XMMYBDCCASIJST-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=C1CCCCCC1)C#N

Canonical SMILES

CCOC(=O)C(=C1CCCCCC1)C#N

Key on ui other cas no.

7402-61-1

Origin of Product

United States

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